Lower RuIII/RuII Redox Potential vs. Terpyridine Analog Enables Reduced Water-Oxidation Overpotential
The complex [Ru(H₂dimpy)(bpy)OH₂]²⁺ exhibits a Ruᴵᴵᴵ/Ruᴵᴵ redox couple of 0.61 V vs. Ag/AgCl at pH 1, which is 0.20 V lower than that of the directly analogous terpyridine complex [Ru(tpy)(bpy)OH₂]²⁺ (0.81 V vs. Ag/AgCl) under identical conditions [1]. The 200 mV cathodic shift is attributed to the stronger σ-donor character of the imidazole moieties relative to pyridine, even when protonated.
| Evidence Dimension | Ruᴵᴵᴵ/Ruᴵᴵ redox potential (E½) at pH 1 vs. Ag/AgCl |
|---|---|
| Target Compound Data | [Ru(H₂dimpy)(bpy)OH₂](PF₆)₂: 0.61 V |
| Comparator Or Baseline | [Ru(tpy)(bpy)OH₂](PF₆)₂: 0.81 V |
| Quantified Difference | ΔE½ = −0.20 V (cathodic shift) |
| Conditions | Cyclic voltammetry in 0.1 M HCl (pH 1); glassy carbon working electrode; vs. Ag/AgCl reference. |
Why This Matters
A 200 mV lower redox potential directly reduces the thermodynamic overpotential required for water oxidation, enabling catalytic current onset at lower applied bias and improving energy efficiency in electrocatalytic cells.
- [1] Guerra, R. B.; Formiga, A. L. B. et al. Lowering water oxidation overpotential of a mononuclear ruthenium(II) complex bearing ionizable imidazole moieties. Proceedings of the RASBQ, 2018, 86984. View Source
